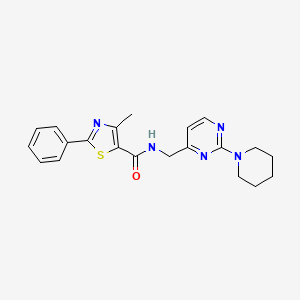
4-methyl-2-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H23N5OS and its molecular weight is 393.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of this compound is c-Met inhibitors . c-Met is a protein that in humans is encoded by the MET gene. It has a role in cellular signaling and is often associated with cancer.
Mode of Action
The compound has two distinct structural features that enable it to inhibit c-Met. One is the '5 atoms regulation’ , and the other is a long chain that can form a hydrogen bond donor or acceptor . This long chain usually contains hydrogen, nitrogen, and oxygen atoms .
Pharmacokinetics
The compound’s long chain, which can form a hydrogen bond donor or acceptor, may influence its bioavailability .
Activité Biologique
The compound 4-methyl-2-phenyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)thiazole-5-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure features a thiazole ring, a phenyl moiety, and a piperidine-linked pyrimidine, which are critical for its biological activity. The presence of these functional groups is believed to enhance its interaction with biological targets.
Antitumor Activity
Recent studies indicate that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines. The IC50 values reported for related thiazole compounds range from 1.61 µg/mL to 1.98 µg/mL , suggesting potent activity against tumor cells .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 9 | A-431 | 1.61 ± 1.92 |
| 10 | Jurkat | 1.98 ± 1.22 |
| 13 | Multiple lines | < Doxorubicin |
The structure-activity relationship indicates that the presence of electron-donating groups, such as methyl groups on the phenyl ring, enhances cytotoxicity .
Anticonvulsant Activity
Thiazoles have also been investigated for their anticonvulsant properties. Compounds with similar structures have demonstrated efficacy in reducing seizure activity in animal models .
Table 2: Anticonvulsant Activity of Thiazole Derivatives
| Compound | Model | Efficacy |
|---|---|---|
| Compound A | PTZ-induced seizures | 100% protection |
The biological activity of the compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : Thiazole derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle regulation .
- Apoptosis Induction : Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins .
- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the G2/M phase, contributing to its antitumor effects .
Case Studies
A notable study involved the synthesis and evaluation of a series of thiazole derivatives, including our compound of interest, which were tested against multiple cancer cell lines. The findings indicated that modifications in the substituents on the thiazole and phenyl rings significantly impacted their potency and selectivity .
Propriétés
IUPAC Name |
4-methyl-2-phenyl-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c1-15-18(28-20(24-15)16-8-4-2-5-9-16)19(27)23-14-17-10-11-22-21(25-17)26-12-6-3-7-13-26/h2,4-5,8-11H,3,6-7,12-14H2,1H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMZHECILNAOFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCC3=NC(=NC=C3)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














